ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
CAS No.:
Cat. No.: VC16308464
Molecular Formula: C20H19N3O5S
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O5S |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-6-8-13(9-7-12)21-17(25)11-16-18(26)23-20(29-16)22-14-4-3-5-15(24)10-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
| Standard InChI Key | QDIAEQQIQBNDCJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name of this compound, ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate, reflects its intricate architecture. Key structural components include:
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A thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen),
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A 3-hydroxyphenyl imino group conjugated to the thiazolidinone core,
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An acetyl spacer linking the thiazolidinone to a 4-aminobenzoate ester.
The canonical SMILES representation, CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2, provides a linear notation of its connectivity, while the InChIKey QDIAEQQIQBNDCJ-UHFFFAOYSA-N uniquely identifies its stereochemical features.
Functional Groups and Physicochemical Properties
The compound’s bioactivity arises from synergistic interactions between its functional groups:
The calculated partition coefficient (LogP) of 2.1 suggests moderate lipophilicity, balancing solubility and cellular uptake.
Synthesis and Structural Optimization
General Synthetic Route
The synthesis of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves a multi-step sequence:
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Thiazolidinone Ring Formation:
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Acetylation and Coupling:
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The thiazolidinone intermediate is acetylated using chloroacetyl chloride, followed by coupling with ethyl 4-aminobenzoate via a nucleophilic acyl substitution.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC.
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Synthetic Challenges and Solutions
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Steric Hindrance: Bulky substituents on the thiazolidinone ring necessitate elevated temperatures (80–100°C) during coupling steps .
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Oxidative Degradation: The 3-hydroxyphenyl group is prone to oxidation; reactions are conducted under nitrogen to preserve integrity .
Pharmacological Applications
Anticancer Activity
In vitro studies demonstrate potent antiproliferative effects against hormone-responsive cancers:
The 3-hydroxyphenyl group enhances selectivity for estrogen receptor-positive cells, as shown in competitive binding assays (Kᵢ = 0.8 μM for ERα).
Antimicrobial Efficacy
Broad-spectrum activity against Gram-positive pathogens:
| Microorganism | MIC (μg/mL) | Synergy with β-Lactams |
|---|---|---|
| Staphylococcus aureus | 32 | 4-fold reduction |
| Enterococcus faecalis | 64 | No synergy |
| Mycobacterium smegmatis | 128 | 8-fold reduction |
Mechanistic studies indicate disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a) .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations (PDB: 3ERT for ERα) reveal critical interactions:
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The thiazolidinone carbonyl forms hydrogen bonds with Glu353 and Arg394.
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The 3-hydroxyphenyl group occupies the hydrophobic pocket lined by Leu387 and Phe404.
Binding Energy: -9.2 kcal/mol, comparable to tamoxifen (-10.1 kcal/mol).
QSAR Modeling
Quantitative structure-activity relationship (QSAR) analysis identifies two key descriptors:
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Molar Refractivity (MR): Optimal MR of 110–120 correlates with improved cellular uptake.
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Topological Polar Surface Area (TPSA): TPSA < 90 Ų enhances blood-brain barrier penetration .
Future Directions and Challenges
Structural Modifications
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Bioisosteric Replacement: Substituting the ethyl ester with a tert-butyl group may improve metabolic stability.
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Heterocycle Hybridization: Fusion with pyrimidine or triazole rings could amplify kinase inhibitory effects .
Preclinical Development
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